2-(3,4-dimethylphenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine
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Overview
Description
2-(3,4-dimethylphenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine: is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: This step involves the substitution of the benzoxazole core with a 3,4-dimethylphenyl group, often using a Friedel-Crafts alkylation reaction.
Formation of the Schiff Base: The final step involves the condensation of the substituted benzoxazole with an aldehyde or ketone to form the Schiff base, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro groups can yield the corresponding amines.
Substitution: The benzoxazole core can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
Biology and Medicine
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes and enzymes.
Cancer Research: It may exhibit anticancer properties by inhibiting specific enzymes or signaling pathways involved in cell proliferation.
Industry
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Sensors: It can be used in the development of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzymes such as kinases or proteases.
Receptors: Binding to specific receptors on cell surfaces, leading to altered cellular signaling pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine: Lacks the Schiff base moiety.
N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine: Lacks the dimethylphenyl group.
Uniqueness
The presence of both the dimethylphenyl group and the Schiff base moiety in 2-(3,4-dimethylphenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine imparts unique chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C28H20N4O6 |
---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-[3-(2,4-dinitrophenoxy)phenyl]methanimine |
InChI |
InChI=1S/C28H20N4O6/c1-17-6-7-20(12-18(17)2)28-30-24-14-21(8-10-26(24)38-28)29-16-19-4-3-5-23(13-19)37-27-11-9-22(31(33)34)15-25(27)32(35)36/h3-16H,1-2H3 |
InChI Key |
MVPAXRIXQGUCSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=CC=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
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